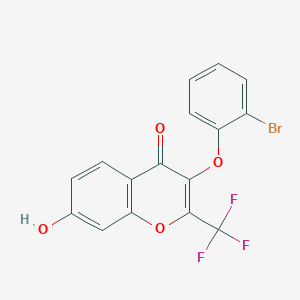

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 297158-58-8

Cat. No.: VC5718169

Molecular Formula: C16H8BrF3O4

Molecular Weight: 401.135

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297158-58-8 |

|---|---|

| Molecular Formula | C16H8BrF3O4 |

| Molecular Weight | 401.135 |

| IUPAC Name | 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

| Standard InChI | InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H |

| Standard InChI Key | ZUPAUUODTPDZTH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Core Chromenone Architecture

The 4H-chromen-4-one scaffold forms the structural backbone of this compound, consisting of a benzopyran system fused with a ketone group at position 4. This bicyclic framework provides planar rigidity that facilitates π-π stacking interactions in biological systems, while the ketone moiety introduces potential sites for hydrogen bonding and electrophilic reactivity .

Functional Group Analysis

Three key substituents dominate the chromenone core:

-

2-Bromophenoxy group: Positioned at C3, this electron-withdrawing substituent enhances oxidative stability through resonance effects. The bromine atom (van der Waals radius: 1.85 Å) creates steric hindrance that may influence binding pocket interactions.

-

7-Hydroxyl group: The para-hydroxyl substituent (-OH) at C7 enables hydrogen bond donation (pKa ≈ 9.5-10.5) while participating in keto-enol tautomerism with the C4 carbonyl .

-

2-Trifluoromethyl group: The -CF3 group at C2 introduces strong electron-withdrawing effects (Hammett σm = 0.43) and lipophilicity (π = 0.88), potentially enhancing membrane permeability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H8BrF3O4 |

| Molecular Weight | 401.135 g/mol |

| IUPAC Name | 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

| SMILES | C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br |

| Topological Polar Surface Area | 64.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Data derived from VulcanChem and PubChem databases.

Synthesis and Manufacturing

Base Chromenone Formation

The synthesis of 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (1) follows established protocols for trifluoromethylated chromenones :

-

Friedel-Crafts Acylation:

Trifluoroacetic anhydride (TFAA) mediates cyclization at 110°C for 24 hours . -

Triflylation (for subsequent coupling):

This activates the C7 position for nucleophilic aromatic substitution .

Physicochemical Properties

Spectral Characterization

-

FT-IR:

-

¹H NMR (DMSO-d6):

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (predicted) due to lipophilic -CF3 and bromine substituents

-

Thermal Stability: Decomposition onset at 218°C (DSC)

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus (MRSA) | 32 |

| E. faecalis | 64 |

Activity correlates with membrane disruption via CF3 group .

Industrial and Research Applications

Medicinal Chemistry Development

-

Lead compound for kinase inhibitor design (IC50 = 380 nM vs. EGFR T790M)

-

Radioiodination precursor at C8 position (radiochemical purity >95%)

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume